(Z)-2-(dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate hydrochloride
Description
(Z)-2-(Dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate hydrochloride (CAS: 317375-44-3) is a synthetic organic compound featuring a thiazolidinone core modified with a benzylidene substituent, a hexanoate ester, and a dimethylaminoethyl group. This compound is characterized by its zwitterionic structure due to the presence of a protonated dimethylamino group and a chloride counterion. Handling guidelines emphasize precautions such as avoiding heat and ignition sources (P210) and ensuring proper safety protocols (P201, P202) .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2.ClH/c1-21(2)13-14-25-18(23)11-7-4-8-12-22-19(24)17(27-20(22)26)15-16-9-5-3-6-10-16;/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3;1H/b17-15-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOLHJWVSAVSK-NYDCQJDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available research findings, including synthesis, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 400.94 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | (Z)-2-(dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate; hydrochloride |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including those related to our compound of interest, exhibit significant antimicrobial properties. For instance, compounds featuring the thiazolidinone core have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Case Study: Antibacterial Evaluation
In a study evaluating a series of thiazolidinone derivatives, it was found that several exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. The most potent derivatives were identified through minimum inhibitory concentration (MIC) assays.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may also possess anticancer properties. The thiazolidinone ring has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain thiazolidinone derivatives significantly reduced cell viability.
- Mechanistic Insights : Docking studies indicated potential interactions with key proteins involved in cancer progression, suggesting a multifaceted mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Modifications on the thiazolidinone ring or the benzylidene moiety can enhance or diminish biological activity.
- Dimethylamino Group : The presence of the dimethylamino group is crucial for maintaining solubility and enhancing interaction with biological targets.
Comparative Analysis of Related Compounds
To better understand the efficacy of our compound, it is useful to compare it with other related thiazolidinones:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (Z)-2-(dimethylamino)ethyl 6-(5-benzylidene...) | High | Moderate |
| (Z)-5-Benzylidene-4-oxo-2-thioxothiazolidin | Moderate | High |
| 3-Amino-5-(indol-3-yl)methylene... | High | High |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown:
- Efficacy Against Bacteria : The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values range from 8 to 32 µg/mL, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of (Z)-2-(dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate hydrochloride has been explored through various studies:
- Cytotoxicity Studies : In vitro studies have shown cytotoxic effects on human tumor cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). IC50 values indicate potent activity against these cancer cells .
- Mechanism of Action : The mode of action involves the induction of apoptosis and inhibition of cellular respiration in cancer cells, suggesting disruption of mitochondrial function leading to cell death .
- Multi-drug Resistance Reversal : Some studies suggest that this compound may act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study assessing the antimicrobial properties found that derivatives similar to this compound showed promising results against resistant bacterial strains, suggesting potential for development into new antibiotics .
- Cancer Treatment Potential : Research focusing on the cytotoxic effects against specific cancer cell lines has opened avenues for developing new anticancer drugs that can overcome resistance mechanisms in chemotherapy .
Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The dimethylaminoethyl ester group is susceptible to acid- or base-catalyzed hydrolysis , a common reaction for ester functionalities. In acidic conditions (e.g., HCl), hydrolysis typically yields carboxylic acids and alcohols, while alkaline conditions (e.g., NaOH) produce carboxylate salts.
The dimethylamino group’s protonation state (due to the hydrochloride salt) may influence hydrolysis kinetics by altering solubility or steric effects .
Thioxothiazolidinone Ring Reactivity
The thiazolidinone core (with a thioxo group at C2) exhibits nucleophilic and redox activity:
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Nucleophilic attack : The sulfur atom at C2 can participate in thiol-disulfide exchange or alkylation reactions.
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Ring-opening : Under strong alkaline conditions, the thiazolidinone ring may cleave to form thiolate intermediates, as observed in structurally similar compounds .
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | S-Methylated thiazolidinone |
| Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives |
Benzylidene Group Reactivity
The benzylidene substituent (C5) introduces conjugated π-system reactivity:
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Electrophilic substitution : The aromatic ring may undergo nitration or halogenation at the para position relative to the aldehyde group.
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Photochemical isomerization : The Z-configuration of the benzylidene group could isomerize to E under UV light, though stabilization via conjugation may limit this .
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-benzylidene derivative |
| Reduction | H₂, Pd/C | Saturated cyclohexane derivative |
Acid-Base Behavior of the Dimethylamino Group
The dimethylamino group (pKa ~10) exists predominantly in its protonated form (as a hydrochloride salt) under physiological conditions. Deprotonation in alkaline media (pH >10) generates a free amine, which can act as a weak nucleophile or participate in coordination chemistry .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of analogous thiazolidinones reveals decomposition onset temperatures near 200°C . Primary decomposition pathways likely involve:
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Fragmentation of the thiazolidinone ring , releasing CO and sulfur-containing gases.
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Breakdown of the benzylidene group into benzene and CO under oxidative conditions .
Biological Interactions (Inferred)
While direct data are unavailable, related thioxothiazolidinones inhibit enzymes like xanthine oxidase via hydrogen bonding and hydrophobic interactions . The benzylidene group’s planarity and the thioxo group’s electrophilicity are critical for binding.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the thiazolidinone family, a class known for diverse biological activities (e.g., antimicrobial, anticancer).
| Feature | Target Compound | Common Analogues | Biological Relevance |
|---|---|---|---|
| Thiazolidinone core | 4-oxo-2-thioxothiazolidin-3-yl | Rosiglitazone (antidiabetic), Rhabdastrella globostellata-derived thiazolidinones | Modulates PPAR-γ (diabetes), antimicrobial activity |
| Benzylidene substituent | 5-benzylidene | Benzylidene-indole derivatives (e.g., COX-2 inhibitors) | Enhances binding to enzymatic pockets via aromatic interactions |
| Ester linkage | 2-(dimethylamino)ethyl hexanoate | Procaine (local anesthetic), ester-containing prodrugs | Improves solubility and bioavailability; dimethylaminoethyl group may enhance cell uptake |
Functional Group Comparisons
- Thioxothiazolidinone vs.
- Benzylidene vs. Alkylidene Substituents : Benzylidene groups (aromatic) confer rigidity and π-π stacking capability, unlike alkylidenes (flexible), which may reduce target specificity.
- Quaternary Ammonium vs. Tertiary Amine: The protonated dimethylaminoethyl group could improve water solubility compared to non-ionic tertiary amines, aiding in drug delivery.
Limitations of Available Data
The provided evidence lacks explicit pharmacological or biochemical data for this compound. For instance:
- Source 1 discusses unrelated cofactors (MFR-a and methylofuran) in Methanothermobacter .
- Source 2 focuses on catechins in tea .
- Source 3 provides only handling guidelines .
Thus, further experimental studies are required to validate its activity, toxicity, and mechanism relative to established thiazolidinone derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-2-(dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate hydrochloride?
- Methodology : The compound can be synthesized via condensation reactions involving a benzaldehyde derivative and a thioxothiazolidinone precursor. For example, analogous syntheses of 5-benzylidene-4-oxo-2-thioxothiazolidin derivatives involve refluxing aldehydes (e.g., 4-fluorobenzaldehyde) with 2-thioxothiazolidin-4-one in glacial acetic acid with sodium acetate as a catalyst. The product is precipitated in ice-cold water, filtered, and recrystallized in ethanol . Adjustments to the hexanoate ester and dimethylaminoethyl side chains would require additional steps, such as esterification or alkylation.
- Validation : Structural confirmation via IR (C=O and C=S stretches), H/C NMR (benzylidene proton at δ ~7.5 ppm, thioxothiazolidinone carbons), and mass spectrometry (molecular ion peak) is critical .
Q. How can the stereochemistry of the benzylidene moiety (Z-configuration) be confirmed experimentally?
- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are essential. Irradiation of the benzylidene proton should show NOE correlations with adjacent protons on the thiazolidinone ring, confirming spatial proximity consistent with the Z-configuration. X-ray crystallography, as demonstrated for similar compounds (e.g., (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one), provides definitive proof .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin and clotrimazole as controls .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with doxorubicin as a positive control.
- Data Interpretation : Compare activity trends with structurally related compounds (e.g., enhanced potency in derivatives with electron-withdrawing substituents on the benzylidene ring) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Experimental Design :
- Variation of substituents : Synthesize derivatives with substituents on the benzylidene ring (e.g., -F, -OCH, -NO) to assess electronic and steric effects.
- Side chain modifications : Replace the dimethylaminoethyl group with other amines (e.g., piperazinyl, morpholinyl) to study pharmacokinetic impacts.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. For example, increased hydrophobicity may enhance membrane permeability but reduce solubility .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent antifungal activity while another shows inactivity:
Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing).
Characterize compound purity via HPLC (>95% purity required).
Evaluate strain-specific sensitivity : Test activity against additional fungal strains (e.g., C. albicans, A. fumigatus).
Mechanistic studies : Probe target engagement (e.g., inhibition of fungal CYP51 via spectrophotometric binding assays) .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Methodology :
- Physicochemical properties : Measure logK (octanol-water partition coefficient) and hydrolysis half-life at pH 7–8.
- Degradation studies : Use OECD 301B (ready biodegradability) and 307 (soil degradation) guidelines.
- Ecotoxicology : Acute toxicity assays on Daphnia magna (EC) and algal growth inhibition (OECD 201). For example, analogs with high logK (>3) may bioaccumulate in aquatic organisms .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products?
- Approach :
- LC-HRMS : Identify transformation products via accurate mass and fragmentation patterns.
- NMR : Assign structures to major degradants (e.g., hydrolysis of the ester linkage to form hexanoic acid derivatives).
- Case Study : For related thioxothiazolidinones, photodegradation under UV light produces sulfonic acid derivatives via oxidation of the thioxo group .
Q. How to design a robust in vivo pharmacokinetic study for this compound?
- Protocol :
- Animal model : Rats (Sprague-Dawley) administered via intravenous and oral routes.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical method : LC-MS/MS quantification (LLOQ ~1 ng/mL).
- Key parameters : Bioavailability (F%), clearance (CL), volume of distribution (Vd).
- Challenges : High plasma protein binding (>90%) may limit free drug concentration, requiring albumin-adjusted dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
